molecular formula C8H3Cl3N2 B595662 3,4,8-Trichloro-1,7-naphthyridine CAS No. 1313738-65-6

3,4,8-Trichloro-1,7-naphthyridine

Cat. No. B595662
CAS RN: 1313738-65-6
M. Wt: 233.476
InChI Key: QNHPZTLZDZFQAO-UHFFFAOYSA-N
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Description

3,4,8-Trichloro-1,7-naphthyridine is a chemical compound with the molecular formula C8H3Cl3N2 . It is a solid substance and has a molecular weight of 233.48 .


Molecular Structure Analysis

The InChI code for 3,4,8-Trichloro-1,7-naphthyridine is 1S/C8H3Cl3N2/c9-5-3-13-7-4 (6 (5)10)1-2-12-8 (7)11/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,4,8-Trichloro-1,7-naphthyridine is a solid substance . It has a molecular weight of 233.48 . The compound is stored in a refrigerator .

Scientific Research Applications

Therapeutic Potentials

1,8-Naphthyridine derivatives have been the subject of extensive research due to their broad spectrum of biological activities. They have shown promise in antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic applications. Furthermore, these compounds have potential uses in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their wide-ranging activities also include roles as anti-osteoporotic agents, anti-allergics, antimalarials, gastric antisecretory agents, bronchodilators, anticonvulsants, anti-hypertensives, platelet aggregation inhibitors, antioxidants, EGFR inhibitors, protein kinase inhibitors, ionotropic agents, β-3 antagonists, MDR modulators, adenosine receptor agonists, adrenoceptor antagonists, and pesticides (Madaan et al., 2015).

The therapeutic versatility of naphthyridine derivatives stems from their ability to interact with a variety of biological targets, indicating their significance in drug discovery and pharmaceutical chemistry. These derivatives have exhibited notable activities against a range of conditions, further affirming their status as potent scaffolds for the development of new therapeutic agents (Gurjar & Pal, 2018).

Photoinitiators in Polymerization

Beyond their biomedical applications, naphthalene derivatives, particularly those based on the naphthalic anhydride and naphthalimide scaffold, have been explored for their utility as photoinitiators in polymerization. Their ease of synthesis and the ability to fine-tune photophysical properties make them suitable for developing panchromatic, crosslinkable, or water-soluble photoinitiators. This application is crucial for the advancement of materials science, offering a pathway to innovative polymeric materials with tailored properties (Noirbent & Dumur, 2020).

Safety and Hazards

3,4,8-Trichloro-1,7-naphthyridine is classified as Acute Tox. 3 Oral . It is combustible and is considered an acute toxic Cat.3 / toxic compound which can cause chronic effects .

properties

IUPAC Name

3,4,8-trichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-3-13-7-4(6(5)10)1-2-12-8(7)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHPZTLZDZFQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=C(C(=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735093
Record name 3,4,8-Trichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313738-65-6
Record name 1,7-Naphthyridine, 3,4,8-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8-Trichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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